molecular formula C15H13N3O3S B12316399 (S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid

Cat. No.: B12316399
M. Wt: 315.3 g/mol
InChI Key: NFGKCJLLNFNGHY-UHFFFAOYSA-N
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Description

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid is a complex organic compound that features a pyrrole ring fused with a benzothiazole moiety, linked to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the Benzothiazole Moiety: The benzothiazole ring is often formed via the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling of the Rings: The pyrrole and benzothiazole rings are then coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or benzothiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

    (S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)ethanoic acid: Similar structure with an ethanoic acid group instead of propanoic acid.

Uniqueness

(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9(14(20)21)16-13(19)10-4-5-11-12(8-10)22-15(17-11)18-6-2-3-7-18/h2-9H,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGKCJLLNFNGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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